molecular formula C6H14ClNO B2625901 2-Methylpiperidin-3-ol hydrochloride CAS No. 1864051-72-8

2-Methylpiperidin-3-ol hydrochloride

Cat. No.: B2625901
CAS No.: 1864051-72-8
M. Wt: 151.63
InChI Key: ADUAUEZKXDSBLI-UHFFFAOYSA-N
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Description

2-Methylpiperidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-6(8)3-2-4-7-5;/h5-8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUAUEZKXDSBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Piperidine Derivatives Within Synthetic Organic Chemistry Research

Piperidine (B6355638) and its derivatives are among the most ubiquitous heterocyclic scaffolds in medicinal chemistry and drug discovery. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif found in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.gov The widespread presence of this scaffold has spurred considerable research into synthetic methodologies for its construction and functionalization. nih.gov

Historically, the synthesis of piperidine derivatives has been achieved through various strategies, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions. nih.gov These methods aim to provide efficient and stereoselective access to a diverse range of substituted piperidines. The development of novel synthetic routes to these scaffolds remains an active area of research, driven by the constant demand for new chemical entities with potential therapeutic applications. researchgate.net

The Role of Chiral Heterocycles in Contemporary Chemical Synthesis

Chiral heterocycles are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. thieme-connect.com The three-dimensional arrangement of atoms in these molecules can significantly influence their biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the ability to synthesize stereochemically defined heterocycles is of paramount importance in modern organic synthesis. nih.gov

The synthesis of chiral piperidines, in particular, has been a focus of intense research. nih.govthieme-connect.com Various asymmetric strategies have been developed to control the stereochemistry of the piperidine (B6355638) ring, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions. researchgate.netacs.org These methods enable the preparation of highly enantioenriched piperidine derivatives that can serve as key intermediates in the synthesis of complex natural products and pharmaceutical agents. nih.gov

Identification of 2 Methylpiperidin 3 Ol Hydrochloride As a Key Research Substrate and Building Block

2-Methylpiperidin-3-ol (B7900313) hydrochloride has been identified as a crucial research substrate and a versatile building block in organic synthesis. rsc.org Its structure incorporates both a piperidine (B6355638) ring and two stereocenters, making it an attractive starting material for the synthesis of more complex chiral molecules. The presence of hydroxyl and methyl groups on the piperidine ring provides handles for further functionalization and elaboration.

The hydrochloride salt form of this compound often enhances its stability and handling properties, making it suitable for a variety of chemical transformations. Researchers have utilized 2-Methylpiperidin-3-ol hydrochloride in the development of new synthetic methodologies and in the total synthesis of natural products and their analogues. rsc.org Its utility as a building block stems from its ability to introduce a pre-defined stereochemical and structural element into a target molecule.

Strategic Applications of 2 Methylpiperidin 3 Ol Hydrochloride in Complex Organic Synthesis

Utilization as a Chiral Building Block in Natural Product Synthesis

The inherent chirality and functional group arrangement of 2-methylpiperidin-3-ol (B7900313) hydrochloride make it an excellent starting material or key intermediate in the total synthesis of natural products. nih.gov As a chiral building block, its stereocenters are incorporated directly into the carbon skeleton of the target molecule, transferring its absolute stereochemistry to the final product. The piperidine (B6355638) motif is a common feature in a vast array of biologically active compounds, particularly alkaloids. mdpi.com

The piperidine ring is a privileged scaffold found in numerous classes of alkaloids, including indolizidines, quinolizidines, and other complex polycyclic systems. nih.govresearchgate.net Chiral 2-substituted piperidines are crucial for the synthesis of 3-piperidinol alkaloids. nih.gov Research has demonstrated that chiral 2-piperidone (B129406) building blocks can be strategically converted into various diastereomers of 2,6-disubstituted 3-piperidinols. nih.gov These intermediates are then used in the synthesis of several complex alkaloids. nih.gov

For example, the synthesis of alkaloids such as (-)-prosophylline (B1248326) and (-)-iso-6-cassine has been achieved using chiral piperidinol-based building blocks. nih.gov The synthetic strategy relies on the stereocontrolled elaboration of a precursor, such as a 2-piperidone, to install the necessary substituents around the piperidine core, with the stereochemistry of the final product dictated by the chirality of the initial building block. nih.gov This approach underscores the value of compounds like 2-methylpiperidin-3-ol in providing a reliable and stereochemically defined starting point for constructing complex alkaloid frameworks.

Beyond alkaloids, the 2-methylpiperidin-3-ol scaffold is instrumental in building other complex heterocyclic systems that are targets in medicinal chemistry and drug discovery. sigmaaldrich.comaksci.com Piperidine derivatives are key components in a wide range of pharmaceuticals, including antivirals and antipsychotics. The synthesis of polysubstituted piperidines is a significant area of organic synthesis due to the prevalence of this moiety in approved drugs. rsc.org

Recent synthetic methodologies have focused on the diastereoselective synthesis of highly functionalized piperidines. For instance, stereocontrolled routes have been developed to access cis-4-hydroxy-2-methyl piperidine and its corresponding pipecolic acid derivatives starting from chiral precursors. rsc.org These methods often generate multiple new stereogenic centers with high diastereoselectivity, demonstrating the utility of such building blocks in creating structurally diverse and complex molecules. rsc.org The ability to use 2-methylpiperidin-3-ol and related structures as foundational elements allows chemists to assemble intricate molecular architectures efficiently. vulcanchem.com

Application as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a powerful tool in asymmetric synthesis for creating enantiomerically pure compounds. williams.edu Common examples of chiral auxiliaries include oxazolidinones and camphorsultam, which are widely used in reactions like asymmetric alkylations, aldol (B89426) additions, and Diels-Alder reactions. researchgate.netillinoisstate.edu

While 2-methylpiperidin-3-ol hydrochloride is a potent chiral molecule, its primary role in asymmetric synthesis is as a chiral building block where it becomes a permanent part of the final molecular structure. Its application as a detachable chiral auxiliary is less common in the reported literature. The utility of the compound typically lies in the direct incorporation of its chiral piperidine framework into the target molecule, rather than its temporary use to induce stereoselectivity in a separate part of the molecule.

Development as a Ligand Precursor in Catalysis

The development of novel chiral ligands is crucial for advancing the field of asymmetric catalysis. mdpi.comnih.gov this compound is an attractive precursor for chiral ligands due to its rigid conformational structure and the presence of both nitrogen and oxygen atoms, which can serve as coordination sites for a transition metal. The chiral nature of the piperidine backbone allows for the creation of a defined stereochemical environment around the metal center, which is essential for achieving high enantioselectivity in catalytic reactions. chemrxiv.org

The design of effective ligands is a cornerstone of modern transition metal catalysis. escholarship.orgethernet.edu.et Ligands play a critical role in modulating the electronic and steric properties of a metal catalyst, thereby controlling its activity, stability, and selectivity. researchgate.netmdpi.com The amino and hydroxyl groups of 2-methylpiperidin-3-ol serve as convenient handles for chemical modification, allowing for its elaboration into more complex bidentate or polydentate ligand structures.

For instance, the nitrogen atom can be functionalized with various substituents to tune the steric bulk and electronic properties of the ligand. The hydroxyl group can be etherified or used as a coordination site itself. This versatility enables the synthesis of a library of related ligands, which can then be screened for optimal performance in a specific catalytic transformation. The rigid piperidine scaffold helps to minimize conformational flexibility in the resulting metal complex, which often leads to higher levels of stereochemical control.

Ligands derived from chiral backbones like 2-methylpiperidin-3-ol are employed in a variety of enantioselective catalytic reactions. These transformations include asymmetric hydrogenations, C-H functionalization, and carbon-carbon bond-forming reactions. mdpi.comnih.gov The performance of such a catalytic system is typically evaluated based on the yield of the desired product and its enantiomeric excess (ee).

The table below presents representative data for an enantioselective reaction catalyzed by a transition metal complex bearing a chiral ligand. While not derived specifically from 2-methylpiperidin-3-ol, the data illustrates the high levels of enantioselectivity that can be achieved with catalysts based on chiral backbones. For example, chiral 2,2'-bipyridinediol ligands have been used in iron(II)-catalyzed asymmetric reactions, demonstrating excellent stereoselectivity. rsc.org

Reaction TypeCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Thia-Michael AdditionFe(OTf)₂ with Chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligandChalcone and Thiophenol9596 rsc.org
Asymmetric Diels-AlderRh(I) with Chiral Bridged Diene LigandCyclopentadiene and β-ChloroacrylateGood>98 nih.gov
Asymmetric C(sp³)–H ArylationPd(0) with BINOL-phosphoramidite LigandAliphatic AmidesUp to 95Up to 95 mdpi.com

The success of these systems highlights the potential of catalysts derived from precursors like this compound to facilitate highly efficient and selective chemical transformations.

Intermediate in the Synthesis of Advanced Chemical Entities

As a readily available chiral precursor, this compound serves as a crucial starting point for constructing advanced molecular architectures. The methyl and hydroxyl groups provide steric and electronic biases that can be exploited to achieve high selectivity in subsequent chemical transformations, enabling the efficient synthesis of complex target molecules.

The synthesis of highly substituted piperidine analogues is a significant area of research, driven by the need for novel therapeutic agents. ajchem-a.com Direct C-H functionalization has emerged as a powerful strategy for modifying the piperidine core at specific positions. nih.gov Research has demonstrated that the site-selectivity of these reactions can be precisely controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov

For instance, rhodium-catalyzed C-H insertion reactions can be directed to different positions of the piperidine ring. This catalyst-controlled functionalization allows for the synthesis of various positional analogues from a common piperidine precursor. nih.gov

Table 1: Catalyst-Controlled C-H Functionalization of the Piperidine Ring

Target Position N-Protecting Group Catalyst Outcome
C2 N-Boc Rh₂(R-TCPTAD)₄ Generates 2-substituted analogues. nih.gov
C2 N-Brosyl Rh₂(R-TPPTTL)₄ Generates 2-substituted analogues. nih.gov
C4 N-α-oxoarylacetyl Rh₂(S-2-Cl-5-BrTPCP)₄ Produces 4-substituted analogues. nih.gov

This table illustrates how different catalysts and protecting groups can direct functionalization to specific carbons on the piperidine skeleton, a principle applicable to derivatives like 2-Methylpiperidin-3-ol.

This strategic functionalization is key to creating diverse piperidine derivatives, which are essential for probing structure-activity relationships in drug discovery. nih.govresearchgate.net

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.govresearchgate.net This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. nih.govmdpi.com

Functionalized piperidines are excellent candidates for MCRs. The secondary amine of a scaffold like this compound can act as a key nucleophile, while the hydroxyl group offers a secondary point for diversification or subsequent cyclization reactions. rug.nl For example, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, mimicking the biosynthesis of piperidine alkaloids. rsc.org Such strategies allow for the rapid construction of complex heterocyclic systems from simple precursors. rsc.org The use of MCRs is a powerful tool for creating diverse chemical libraries for screening and lead optimization in drug discovery. researchgate.net

Scaffold for Generating Compound Collections in Research

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in compounds that bind to a variety of biological targets. nih.gov This makes this compound an ideal starting point, or scaffold, for building compound libraries for drug discovery and chemical biology research. enamine.netresearchgate.net

By systematically reacting the amine and hydroxyl functional groups with a diverse set of reagents, chemists can generate a large collection of related, yet distinct, molecules. nih.govrsc.org This process, often referred to as diversity-oriented synthesis, allows for the exploration of a broad chemical space around the core piperidine structure. acs.org

Table 2: Conceptual Library Generation from a 2-Methylpiperidin-3-ol Scaffold

Functional Group Reagent Class Resulting Moiety
Amine (-NH) Acyl Halides (R-COCl) Amide
Amine (-NH) Sulfonyl Halides (R-SO₂Cl) Sulfonamide
Amine (-NH) Aldehydes/Ketones (R-CHO) Imine (further reducible to secondary amine)
Amine (-NH) Isocyanates (R-NCO) Urea
Hydroxyl (-OH) Acyl Halides (R-COCl) Ester

This conceptual table shows how the two functional groups on the 2-Methylpiperidin-3-ol scaffold can be modified with various chemical partners to create a diverse library of new compounds.

The resulting compound collections can then be screened in high-throughput assays to identify molecules with desired biological activities, accelerating the discovery of new probes and potential drug candidates. nih.gov

Synthetic Applications in Materials Chemistry Research

While the primary applications of piperidine derivatives are in pharmaceuticals, their unique structural and chemical properties also lend them to materials science. ijnrd.orgresearchgate.net For instance, piperidine-containing functional groups have been incorporated into polymers to create materials with specific properties.

One area of application is in the development of antimicrobial polymers. Polymers functionalized with piperazine, a related N-heterocycle, have demonstrated efficient antimicrobial activity against various bacteria and fungi. rsc.org The incorporation of such heterocyclic moieties can enhance the charge density and bioactive properties of the polymer. researchgate.net In a similar vein, piperidine derivatives have been used to prepare bioactive polymeric films. For example, 3-oxo-3-(piperidin-1-yl) propanenitrile has been incorporated into sodium alginate/poly(vinyl alcohol) films, which showed promising antimicrobial potency and potential for drug delivery applications. nih.gov

Furthermore, metal complexes based on piperidine-containing ligands have been investigated as catalysts for the ring-opening polymerization of lactide to produce poly(lactic acid) (PLA), a biodegradable polymer. bohrium.com The stereochemistry of the ligand can influence the tacticity of the resulting polymer, demonstrating a sophisticated application of chiral piperidine scaffolds in controlling material properties. bohrium.com

Investigation of Derivatives, Analogs, and Functionalized Scaffolds of 2 Methylpiperidin 3 Ol Hydrochloride

Synthesis of Regio- and Stereoisomers of 2-Methylpiperidin-3-ol (B7900313) Hydrochloride

The synthesis of specific regio- and stereoisomers of 2-methylpiperidin-3-ol is a significant challenge due to the presence of two adjacent chiral centers (C2 and C3). The relative stereochemistry (cis or trans) and the absolute configuration (R/S) at each center dictate the molecule's three-dimensional shape, which is crucial for its biological interactions. Various synthetic strategies have been developed to control these stereochemical outcomes.

A common approach involves the hydrogenation of substituted pyridine (B92270) precursors. For instance, the hydrogenation of methyl-substituted pyridines can diastereoselectively yield cis-piperidines. nih.gov These cis-isomers can then be converted to their more thermodynamically stable trans-diastereoisomers through base-mediated epimerization, which proceeds via enolate formation and re-protonation. nih.gov This strategy provides access to both cis and trans isomers from a common precursor.

More complex, multi-step syntheses from chiral starting materials have been employed to achieve high stereocontrol. One such method reports the synthesis of a specific stereoisomer, (3S,5R)-1-Benzyl-5-methylpiperidin-3-ol, starting from D-pyroglutaminol. bohrium.com This route involves the alkylation of a lithiated pyrrolo-oxazolone intermediate with methyl iodide to introduce the methyl group with specific stereochemistry, followed by reduction and rearrangement to form the desired piperidine (B6355638) ring. bohrium.com Subsequent hydrogenation yields the deprotected (3S,5R)-5-Methylpiperidin-3-ol, which is a regioisomer of the target compound but demonstrates a viable pathway for stereospecific synthesis. bohrium.com

The table below summarizes key strategies for synthesizing isomers of methyl-substituted hydroxypiperidines.

Synthetic Strategy Key Reagents/Steps Stereochemical Outcome Reference
Pyridine HydrogenationH₂, Catalyst (e.g., PtO₂)Predominantly cis-isomers nih.gov
Base-Mediated EpimerizationStrong Base (e.g., NaOMe)cis to trans isomerization nih.gov
Chiral Pool SynthesisD-pyroglutaminol, Methyl Iodide, Reduction, RearrangementSpecific stereoisomers (e.g., (3S,5R)) bohrium.com
Diastereoselective Enolate HydroxylationLDA, Davis' oxaziridineanti-selectivity for hydroxyl group introduction nsf.gov

Functionalization at the Nitrogen Atom

The secondary amine of the piperidine ring is a key site for modification, allowing for the introduction of various substituents through alkylation, acylation, and the installation of protecting groups.

N-Alkylation introduces alkyl groups onto the nitrogen atom, significantly altering the compound's steric and electronic properties. Standard N-alkylation is typically achieved through a nucleophilic substitution (SN2) reaction between the piperidine nitrogen and an alkyl halide (e.g., alkyl iodide or bromide). acsgcipr.org The reaction is generally performed in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases such as sodium hydride (NaH) in aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net To prevent over-alkylation to the quaternary ammonium (B1175870) salt, the alkyl halide can be added slowly to ensure the piperidine remains in excess. researchgate.net

N-Acylation involves the attachment of an acyl group to the nitrogen, forming a stable amide bond. This transformation is commonly carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. google.com A Chinese patent describes the N-acylation of the closely related 3-hydroxypiperidine (B146073) using various nitrogen protecting reagents in organic solvents like toluene (B28343) or dichloromethane (B109758) with an inorganic base. google.com In peptide synthesis, specialized coupling reagents are often used to facilitate amide bond formation under mild conditions. Reagents like O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are highly effective for the N-acylation of amines, including hindered or N-methylated amino acids. researchgate.net

The following table outlines common conditions for these transformations.

Transformation Reagents Base Solvent Reference
N-AlkylationAlkyl Bromide or IodideK₂CO₃ or NaHAcetonitrile, DMF researchgate.net
N-AcylationAcyl Chloride, Acid AnhydrideInorganic Base (e.g., NaOH, K₂CO₃)Toluene, Dichloromethane google.com
N-Acylation (Peptide Coupling)Carboxylic Acid, BOP, PyBOPDIEA (Diisopropylethylamine)DMF, Dichloromethane researchgate.net

In multi-step syntheses, it is often necessary to temporarily "protect" the nitrogen atom to prevent it from participating in unwanted side reactions. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability in basic, nucleophilic, and reductive environments. researchgate.net It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium hydroxide. total-synthesis.comfishersci.co.uk The Boc group is readily removed under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.gov

The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group. It is installed using benzyl (B1604629) chloroformate (Cbz-Cl) with a base. total-synthesis.com The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst), a method that does not affect the acid-labile Boc group. total-synthesis.comorganic-chemistry.org This "orthogonality" between Boc and Cbz groups is a cornerstone of modern peptide and complex molecule synthesis, allowing for the selective deprotection of one amine in the presence of another. total-synthesis.com

A comparison of these two common N-protecting groups is provided below.

Protecting Group Abbreviation Reagent for Introduction Common Deprotection Conditions Reference
tert-butyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (TFA, HCl) total-synthesis.comnih.gov
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.comorganic-chemistry.org

Functionalization at the Hydroxyl Group

The secondary hydroxyl group at the C3 position offers another site for derivatization, enabling the formation of esters, ethers, and halogenated analogs.

Esterification converts the hydroxyl group into an ester. The most classic method is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. chemguide.co.uk The reaction is typically driven to completion by using an excess of one reactant or by removing the water byproduct, often through azeotropic distillation. masterorganicchemistry.com Concentrated sulfuric acid is a common catalyst. scienceready.com.au Alternatively, esters can be formed under milder, non-equilibrium conditions using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU). organic-chemistry.org

Etherification involves the formation of an ether linkage at the C3 position. The Williamson ether synthesis is a fundamental method for this transformation. organic-chemistry.org It is a two-step process where the alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction. nih.gov This method has been successfully applied to hydroxypiperidine scaffolds to generate a variety of ether derivatives. nih.gov

Reaction Method Key Reagents General Conditions Reference
EsterificationFischer-SpeierCarboxylic Acid, H₂SO₄ (catalyst)Heat, removal of water chemguide.co.ukscienceready.com.au
EsterificationCoupling ReagentCarboxylic Acid, EDCI or TBTU, BaseRoom temperature organic-chemistry.org
EtherificationWilliamsonAlkyl Halide, NaHAnhydrous aprotic solvent (e.g., THF, DMF) organic-chemistry.orgnih.gov

Replacing the hydroxyl group with a halogen atom (F, Cl, Br, I) creates a versatile intermediate. The resulting alkyl halide can participate in a wide range of nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups.

The conversion of a secondary alcohol to an alkyl chloride is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com A patent for the synthesis of 4-chloro-N-methylpiperidine demonstrates a procedure where N-methylpiperidin-4-ol is treated with thionyl chloride in dichloromethane to yield the chlorinated product. chemicalbook.com This method is directly applicable to 2-methylpiperidin-3-ol.

For the synthesis of bromo-derivatives, reagents such as phosphorus tribromide (PBr₃) are commonly used. Alternatively, the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) in combination with a halogen source like carbon tetrabromide (CBr₄), provides a mild method for this conversion. The bromination of 1-methylpiperidine (B42303) has also been reported using N-bromosuccinimide (NBS).

Halogenation Target Halide Common Reagents Typical Conditions Reference
Chlorination3-Chloro-2-methylpiperidineThionyl Chloride (SOCl₂)Dichloromethane, often with a base (e.g., triethylamine) chemicalbook.com
Bromination3-Bromo-2-methylpiperidinePhosphorus Tribromide (PBr₃)Anhydrous ether or no solvent
Bromination3-Bromo-2-methylpiperidineTriphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄)Dichloromethane, Acetonitrile

Modification of the Piperidine Ring System

The piperidine ring, a prevalent nitrogen heterocycle in approved pharmaceuticals, is a frequent target for chemical modification to create novel analogs. rsc.org Strategies for altering the 2-methylpiperidin-3-ol framework include derivatization at its carbon atoms and restructuring the ring through expansion or contraction.

Substituting the carbon atoms of the piperidine ring is a primary strategy for generating structural diversity. Various synthetic methods, such as the catalytic hydrogenation of substituted pyridine precursors, allow for the introduction of a wide range of functional groups. mdpi.com For instance, rhodium catalysts have been effectively used in the synthesis of 3-substituted piperidines bearing partially fluorinated groups. mdpi.com

Another significant approach is intramolecular cyclization, which can be achieved through methods like metal-catalyzed cyclization and electrophilic cyclization to form substituted piperidines. mdpi.com The stereochemistry of these substitutions is a critical aspect of the synthesis. Diastereoselective synthetic routes have been developed to produce specific stereoisomers of polysubstituted piperidines, such as cis-4-hydroxy-2-methyl piperidine derivatives. rsc.org These methods provide precise control over the spatial arrangement of substituents, which is crucial for biological activity.

The alkylation of N-protected piperidin-2-one systems is another route to carbon-substituted derivatives. For example, the methylation of (R)-1-(2-[(tert-butyldimethylsil) oxy]-1-phenylethyl) piperidine-2-one can yield 3-methyl-substituted products. researchgate.net The reaction conditions, particularly the choice of base and the presence or absence of protecting groups on other functionalities, can influence the diastereoselectivity of the alkylation process. researchgate.net

Table 1: Examples of Reactions for Carbon Atom Substitution
Reaction TypeSubstrate ExampleKey Reagents/CatalystProduct TypeReference
Catalytic HydrogenationBromopyridine derivativesPalladium or Rhodium catalystSubstituted piperidines mdpi.com
Intramolecular CyclizationAcyclic b-enaminoestersCorey–Chaykovsky reaction conditionsPolysubstituted piperidines rsc.org
AlkylationN-protected piperidin-2-ones-BuLi, Methyl iodide3-Methylpiperidin-2-one researchgate.net

Altering the size of the piperidine ring can lead to novel scaffolds with distinct conformational properties. Ring expansion and contraction reactions are employed to convert the six-membered ring into larger or smaller heterocyclic systems.

Ring Expansion methodologies can transform piperidines into their azepane (seven-membered) and azocane (B75157) (eight-membered) counterparts. A notable example is the palladium-catalyzed two-carbon ring expansion of 2-vinyl piperidines. chemrxiv.org This process is tolerant of various functional groups and can proceed with a high degree of enantio-retention, making it a valuable tool for creating libraries of larger-ring structures. chemrxiv.org Another approach involves the use of diethylaminosulfur trifluoride (DAST) on cyclic β-amino-alcohols, which can induce ring expansion through the formation of an aziridinium (B1262131) intermediate. arkat-usa.org

Ring Contraction methods are utilized to synthesize smaller, more constrained rings like pyrrolidines from piperidine precursors. A visible light–mediated ring contraction of α-acylated saturated heterocycles, including piperidines, represents a modern approach. nih.gov This Norrish type II reaction variant challenges traditional methods and can be applied in late-stage modifications of complex molecules. nih.gov This photochemical strategy is orthogonal to many classical ring-contraction reactions, such as those proceeding through carbene or cationic intermediates. nih.gov

Table 2: Piperidine Ring Contraction Substrate Scope nih.gov
Substrate (α-acylated piperidine)Protecting GroupIsolated Yield (%)
N-Boc-2-benzoylpiperidineBoc85
N-Cbz-2-benzoylpiperidineCbz81
N-Ac-2-benzoylpiperidineAc76
N-Ts-2-benzoylpiperidineTs72

Generation of Fused and Bridged Piperidine Systems

To reduce conformational flexibility and orient substituents in defined three-dimensional space, the 2-methylpiperidin-3-ol scaffold can be converted into fused or bridged bicyclic systems. These rigid structures are of significant interest in medicinal chemistry as they can offer enhanced binding affinity and selectivity for biological targets.

Fused Systems are created by annulating another ring onto the piperidine core. A variety of pyridyl-substituted fused bicyclic piperidines have been prepared as novel templates for drug discovery. nih.gov The size of the fused ring can be varied (from three to six atoms) and can incorporate heteroatoms like oxygen to maximize structural diversity. nih.gov

Bridged Systems introduce a new carbon or heteroatom bridge between non-adjacent atoms of the piperidine ring. This approach adds rigidity and can enhance drug-like properties by increasing the sp³ character of the molecule. nih.gov The synthesis of bridged piperidines, such as 2-azanorbornanes and nortropanes, has been accomplished to probe structure-activity relationships. nih.gov Introducing one- or two-carbon bridges provides a means of conformational control that can be adapted for various pharmaceutical applications. nih.gov The synthesis of 2,6-bridged piperazines, while a different heterocyclic system, demonstrates strategies involving the reaction of piperazine-2,6-diones with dielectrophiles, which could be conceptually applied to piperidine scaffolds. researchgate.net

Diversification Strategies for Lead Generation in Chemical Research

The 2-methylpiperidin-3-ol scaffold is a versatile starting point for generating diverse compound libraries aimed at discovering new lead structures in drug discovery. nih.gov Diversification involves creating a large number of analogs from a common core to explore structure-activity relationships comprehensively.

One strategy is scaffold modification , where the core piperidine ring is altered, as discussed in the preceding sections (e.g., ring expansion, fusion). The resulting products from these modifications, such as azepanes and azocanes, serve as ideal new scaffolds for creating further compound libraries. chemrxiv.org

Another key strategy is the synthesis of derivatives based on a functionalized piperidine core. For example, a series of 2-piperidone (B129406) derivatives were designed and synthesized as potential agents for Alzheimer's disease. nih.gov By reacting a core structure with various reagents, researchers generated a library of compounds and evaluated them for inhibition of β-amyloid aggregation and anti-inflammatory properties. nih.gov This highlights how a single core can be elaborated into numerous candidates for biological screening. The selection of which parts of a hit compound to modify is crucial; often, the hydrophobic portions are preferentially altered in analog and scaffold design to improve properties. nih.gov These systematic modifications are essential for the successful transition from an initial hit to an optimized lead compound.

Computational and Theoretical Studies on 2 Methylpiperidin 3 Ol Hydrochloride

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) have been widely employed to study piperidine (B6355638) derivatives, providing a balance between accuracy and computational cost. researchgate.netrsc.org

The piperidine ring in 2-Methylpiperidin-3-ol (B7900313) hydrochloride can adopt several conformations, primarily chair, boat, and twist-boat. The presence of methyl and hydroxyl substituents further complicates the conformational space. Quantum chemical calculations are crucial for identifying the most stable conformers and the energetic barriers between them.

Energy minimization calculations, typically performed using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can predict the optimized geometries of various stereoisomers and conformers. rsc.org For 2-Methylpiperidin-3-ol, the primary considerations are the axial versus equatorial positions of the methyl and hydroxyl groups on the piperidine ring.

Table 1: Hypothetical Relative Energies of 2-Methylpiperidin-3-ol Conformers

ConformerMethyl PositionHydroxyl PositionRelative Energy (kcal/mol)
1 EquatorialEquatorial0.00
2 EquatorialAxial1.25
3 AxialEquatorial2.10
4 AxialAxial3.50

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis of substituted piperidines.

The results of such analyses typically show that conformers with bulky substituents in the equatorial position are energetically favored to minimize steric hindrance. nih.govacs.org The relative energies can also be influenced by intramolecular hydrogen bonding between the hydroxyl group and the piperidine nitrogen.

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. nih.gov For hypothetical or yet-to-be-synthesized derivatives of 2-Methylpiperidin-3-ol, these predictions are invaluable.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the chemical shifts for different possible isomers and conformers, one can predict the expected NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. These calculations help in assigning the vibrational modes observed in an experimental spectrum, such as the O-H, N-H, and C-H stretching frequencies. nih.govwisc.edu

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of 2-Methylpiperidin-3-ol

Spectroscopic ParameterPredicted Value
¹³C NMR Chemical Shift (C-2)~65 ppm
¹³C NMR Chemical Shift (C-3)~70 ppm
¹H NMR Chemical Shift (H at C-2)~2.8 ppm
IR Frequency (O-H stretch)~3400 cm⁻¹
IR Frequency (N-H stretch)~3300 cm⁻¹

Note: These are hypothetical predicted values and would be calculated for specific isomers and conformers in a detailed computational study.

Mechanistic Pathway Predictions and Transition State Modeling

Computational chemistry can be used to explore the potential synthetic routes to 2-Methylpiperidin-3-ol hydrochloride and to understand the mechanisms of its reactions.

By mapping the energy of a system as it transforms from reactants to products, a reaction coordinate diagram can be constructed. This analysis allows for the identification of transition states, intermediates, and the activation energy of the reaction. For instance, the synthesis of substituted piperidines often involves cyclization reactions or the reduction of pyridine (B92270) precursors. Computational studies can elucidate the stereochemical outcome of such reactions by comparing the energies of different reaction pathways.

For more complex reactions with multiple possible pathways, a two-dimensional or multi-dimensional free energy surface can be mapped. This provides a more comprehensive view of the reaction landscape, including all possible intermediates and transition states. Such studies are computationally intensive but offer deep insights into reaction selectivity and kinetics. For reactions involving this compound, this could involve studying its N-alkylation or O-acylation, predicting which reaction is more favorable under specific conditions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. chemjournal.kz For a flexible molecule like this compound, MD simulations can explore its vast conformational landscape.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and calculating the forces between atoms over a series of small time steps. This allows for the observation of conformational changes, such as ring puckering and substituent rotations, in real-time.

The trajectory from an MD simulation can be analyzed to:

Identify the most populated conformational states.

Determine the free energy differences between these states.

Study the dynamics of intramolecular hydrogen bonding.

Understand how the molecule interacts with its environment.

MD simulations are particularly useful in the context of drug discovery, where they can be used to study the interaction of a ligand like 2-Methylpiperidin-3-ol with a biological target. nih.govnih.gov

Computational Prediction of Molecular Parameters for Theoretical Analysis

The theoretical analysis of a

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Stereochemical Analysis of 2 Methylpiperidin 3 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. mdpi.com For 2-Methylpiperidin-3-ol (B7900313) hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the substituents on the piperidine (B6355638) ring.

The initial step in the analysis involves acquiring high-resolution 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information about the chemical environment and multiplicity of each proton, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. In the hydrochloride form, the piperidine nitrogen is protonated, leading to a downfield shift of adjacent protons (H2 and H6).

Due to the complexity and potential for signal overlap in the 1D spectra, 2D NMR experiments are crucial for definitive assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the unambiguous assignment of protonated carbons by linking the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range correlations (typically over 2 to 3 bonds) between protons and carbons. libretexts.org For instance, correlations from the methyl protons (at C2) to both C2 and C3 would confirm the position of the methyl group, while correlations from the H3 proton to C2, C4, and C5 would verify the placement of the hydroxyl group and its relationship to the piperidine ring structure.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 2-Methylpiperidin-3-ol hydrochloride. Actual values may vary depending on the solvent and experimental conditions.

Predicted NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C2-H~3.0 - 3.4~55 - 60C3, C4, C6, C-CH₃
C3-H~3.8 - 4.2~65 - 70C2, C4, C5
C4-H₂~1.6 - 2.0~25 - 30C2, C3, C5, C6
C5-H₂~1.7 - 2.1~20 - 25C3, C4, C6
C6-H₂~3.1 - 3.6~45 - 50C2, C4, C5
C2-CH₃~1.2 - 1.5~15 - 20C2, C3
N-H₂⁺~8.5 - 9.5 (broad)--
O-H~4.5 - 5.5 (broad)--

2-Methylpiperidin-3-ol exists as two diastereomers: cis and trans. NMR spectroscopy provides powerful methods to determine the relative stereochemistry.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment detects correlations between protons that are close in space, typically within 5 Å, regardless of their bonding connectivity. libretexts.org In the cis isomer, the methyl group at C2 and the proton at C3 are on the same face of the ring (an axial-equatorial or equatorial-axial relationship in a chair conformation), leading to a detectable NOE cross-peak. Conversely, in the trans isomer, these groups are on opposite faces and further apart, resulting in a very weak or absent NOE correlation. sapub.org

Coupling Constants (J-coupling): The magnitude of the through-bond coupling constant between H2 and H3 (³JH2-H3) is dependent on the dihedral angle between them, as described by the Karplus relationship. In a rigid chair conformation, a trans-diaxial relationship between H2 and H3 would result in a large coupling constant (typically 8–13 Hz), whereas an axial-equatorial or di-equatorial relationship would produce a smaller coupling constant (typically 1–5 Hz). Analysis of these coupling constants allows for the deduction of the relative orientation of the substituents.

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software programs that use spectroscopic data to determine the structure of an unknown compound. By inputting the molecular formula (obtained from mass spectrometry), along with 1D and 2D NMR data (chemical shifts, and correlations from HSQC, HMBC, and COSY), a CASE program can generate a list of all possible constitutional isomers. The software then compares the predicted NMR spectra for each candidate structure with the experimental data, ranking the isomers based on the best fit and ultimately identifying the correct structure. This automated approach minimizes human bias and can rapidly solve complex structural problems.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is essential for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). researchgate.net This accuracy allows for the unambiguous determination of a compound's elemental formula. For 2-Methylpiperidin-3-ol, the neutral molecule has a formula of C₆H₁₃NO. In the mass spectrometer, it is typically observed as the protonated molecular ion, [M+H]⁺, with the formula C₆H₁₄NO⁺. HRMS can distinguish this ion from other ions with the same nominal mass but different elemental compositions, providing definitive confirmation of the molecular formula. nih.gov

HRMS Data for 2-Methylpiperidin-3-ol

Ion FormulaCalculated Exact Mass
[C₆H₁₄NO]⁺116.1070

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure. For the [M+H]⁺ ion of 2-Methylpiperidin-3-ol (m/z 116.1), key fragmentation pathways are expected to include:

Loss of Water: A common fragmentation for alcohols, leading to a product ion at m/z 98.1 ([C₆H₁₂N]⁺). libretexts.org

Alpha-Cleavage: Cleavage of bonds adjacent to the protonated nitrogen atom can lead to ring-opening or loss of substituents.

Loss of Methyl Radical: Cleavage of the C2-CH₃ bond, resulting in an ion at m/z 101.1 ([C₅H₁₁NO]⁺).

Analysis of these fragmentation pathways helps to confirm the connectivity and functional groups present in the molecule. researchgate.net

Predicted MS/MS Fragmentation for [C₆H₁₄NO]⁺ (m/z 116.1)

Predicted Fragment m/zProposed FormulaProposed Neutral Loss
98.1[C₆H₁₂N]⁺H₂O (Water)
101.1[C₅H₁₁NO]⁺CH₃ (Methyl radical)
70.1[C₄H₈N]⁺C₂H₆O (Ethanol)
58.1[C₃H₈N]⁺C₃H₆O (Propanal)

Hyphenated Techniques (e.g., LC-MS/MS) for Impurity Profiling

Impurity profiling is a cornerstone of pharmaceutical analysis, aimed at the detection, identification, and quantification of impurities in drug substances. ijprajournal.comresearchgate.net Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for this purpose, combining the superior separation capabilities of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry. nih.govijsdr.org

For this compound, an LC-MS/MS method would be developed to separate the active pharmaceutical ingredient (API) from any process-related impurities or degradation products. The mass spectrometer can operate in various modes, with electrospray ionization (ESI) being a common choice for polar molecules like this one. The initial MS scan provides the molecular weights of all eluting compounds. Subsequently, MS/MS (or tandem MS) experiments are performed on each impurity. In this process, the molecular ion of an impurity is selected (the precursor ion), fragmented via collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern serves as a "fingerprint," providing crucial structural information for identifying the impurity, even when a reference standard is unavailable. nih.gov

Potential impurities in this compound could include starting materials, intermediates, diastereomers, and degradation products formed through oxidation or other pathways. LC-MS/MS allows for the creation of a detailed impurity profile, which is essential for process control and stability studies. researchgate.net

Potential Impurity TypeExample Structure/DescriptionRole of LC-MS/MS
Process-Related ImpurityUnreacted starting materials or reagentsDetection and quantification based on known molecular weights and fragmentation.
Isomeric ImpurityOther diastereomers (e.g., cis vs. trans)Separation by LC; MS/MS may show identical fragmentation but confirms mass.
Degradation ProductOxidized piperidine ring or loss of a functional groupStructural elucidation of unknown degradants through interpretation of fragmentation patterns.
Over-alkylation ProductN-methyl-2-methylpiperidin-3-olIdentification by a mass shift corresponding to the addition of a methyl group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the identification of functional groups within a molecule. mdpi.com These methods probe the vibrational modes of molecular bonds, providing a characteristic spectrum that reflects the compound's structure.

For this compound, the IR and Raman spectra would exhibit distinct bands corresponding to its key structural features. The presence of the hydrochloride salt would significantly influence the N-H stretching region. The secondary amine of the piperidine ring is protonated, forming a secondary ammonium (B1175870) ion (R₂NH₂⁺). This gives rise to characteristic N-H⁺ stretching vibrations, typically observed as a broad band in the 2700-2400 cm⁻¹ region of the IR spectrum.

Other key vibrations include the O-H stretch from the alcohol group, which is often a broad band around 3400-3200 cm⁻¹, and C-H stretching vibrations from the methyl group and the piperidine ring just below 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol and the C-N stretching of the piperidine ring would appear in the fingerprint region (1400-1000 cm⁻¹). researchgate.netnih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique (IR/Raman)
O-H (Alcohol)Stretching~3400-3200 (Broad)IR
C-H (Alkyl)Stretching~2980-2850IR, Raman
N-H⁺ (Ammonium)Stretching~2700-2400 (Broad)IR
N-H⁺ (Ammonium)Bending~1600-1500IR
C-O (Alcohol)Stretching~1100-1050IR
C-N (Amine)Stretching~1250-1020IR, Raman

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination

The compound has two chiral centers (at C2 and C3), which means it can exist as two pairs of enantiomers (four stereoisomers in total): (2R,3R) and (2S,3S), and (2R,3S) and (2S,3R). XRD analysis of a single crystal can unambiguously establish the relative stereochemistry, i.e., whether the methyl and hydroxyl groups are on the same side (cis) or opposite sides (trans) of the piperidine ring.

Furthermore, when using X-rays of an appropriate wavelength, XRD can be used to determine the absolute configuration of the chiral centers. researchgate.net This is achieved through the phenomenon of anomalous dispersion (or resonant scattering). nih.gov By carefully measuring the intensities of Bijvoet pairs of reflections (h,k,l and -h,-k,-l), which differ in the presence of anomalous scattering, the true handedness of the molecule can be established. researchgate.net The successful determination of the absolute structure is often indicated by a Flack parameter close to zero. nih.gov

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are central to the analysis of this compound, serving to separate the main component from impurities and to resolve different stereoisomers.

HPLC and its more advanced version, UPLC, are the primary methods for assessing the purity of this compound. sielc.comunodc.org These techniques typically employ a reversed-phase column (e.g., C18 or C8) where the polar analyte is separated using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier to ensure good peak shape. sigmaaldrich.com

UPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. mdpi.comresearchgate.net This is particularly advantageous for resolving closely eluting impurities. nih.gov Detection is commonly performed using a UV detector, although coupling to a mass spectrometer (LC-MS) provides greater specificity and impurity identification capabilities.

ParameterTypical HPLC/UPLC Conditions
ColumnReversed-Phase C18, 100 x 2.1 mm, 1.7 µm (for UPLC)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
DetectionUV at 210 nm or Mass Spectrometry (MS)
Column Temperature40 °C

Given the chiral nature of 2-Methylpiperidin-3-ol, separating and quantifying the individual enantiomers is crucial. Chiral chromatography is the standard technique for this purpose. uma.es This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. gcms.cz

The sample, which could be a racemic mixture or an enantioenriched product from an asymmetric synthesis, is injected onto the chiral column. The differential interaction with the CSP results in different retention times for the R and S enantiomers, allowing for their separation and quantification. gimitec.com The result of this analysis is the enantiomeric excess (ee), which is a measure of the purity of one enantiomer with respect to the other. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support.

When an unknown impurity is detected during analytical HPLC/UPLC analysis, it is often necessary to isolate it for complete structural characterization (e.g., by NMR spectroscopy). Semi-preparative HPLC is the technique used for this purpose. warwick.ac.uk

The principle is to scale up the analytical method to a column with a larger diameter (typically 10-20 mm). warwick.ac.uk By injecting a larger quantity of the sample mixture, a sufficient amount of the impurity can be collected as it elutes from the column. waters.com The collected fraction containing the isolated impurity is then concentrated, and its structure is determined using spectroscopic methods. This process is vital for understanding the impurity profile of a drug substance fully. ymcamerica.com

Future Directions and Emerging Research Avenues for 2 Methylpiperidin 3 Ol Hydrochloride Research

The landscape of chemical research is continually evolving, with an increasing focus on efficiency, selectivity, and sustainability. For a chiral building block like 2-Methylpiperidin-3-ol (B7900313) hydrochloride, future research is poised to unlock its full potential in various scientific domains. The following sections outline key emerging avenues of investigation that promise to expand the utility and understanding of this compound.

Q & A

Q. What are the recommended storage conditions for 2-Methylpiperidin-3-ol hydrochloride to ensure stability?

The compound should be stored in a dry environment at 2–8°C to prevent degradation. Avoid exposure to moisture, dust, or aerosols, and ensure containers are tightly sealed. Storage areas must comply with fire safety protocols, and incompatible materials (e.g., strong oxidizers) should be isolated .

Q. Which analytical techniques are suitable for characterizing the purity and structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the piperidine ring and substituents.
  • High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect impurities.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Melting Point Determination : To assess crystallinity and consistency with literature values. These techniques align with characterization strategies for structurally related piperidine derivatives .

Q. What personal protective equipment (PPE) is essential when handling this compound?

Required PPE includes:

  • Respiratory protection : Use NIOSH-approved P95/P100 respirators if ventilation is inadequate.
  • Gloves : Nitrile or neoprene gloves tested for chemical compatibility.
  • Eye protection : Goggles or face shields compliant with EN 166 or ANSI Z87.1 standards.
  • Lab coats : Chemical-resistant materials to prevent skin contact .

Advanced Research Questions

Q. How can researchers address conflicting data regarding the compound’s stability in different solvents?

Design controlled experiments to evaluate stability under varying conditions:

  • Test solubility and degradation in polar (e.g., water, methanol) vs. non-polar solvents (e.g., DCM, toluene).
  • Monitor changes using HPLC or UV-Vis spectroscopy over time.
  • Cross-reference findings with computational models (e.g., DFT calculations for hydrolysis susceptibility). Note that stability data gaps exist for many piperidine derivatives, necessitating empirical validation .

Q. What strategies are recommended for toxicity assessment when acute toxicity data is unavailable?

  • In silico Prediction : Use tools like ProTox-II or ADMETlab to estimate LD50 and organ toxicity.
  • In vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK293 or HepG2 cells).
  • Precautionary Measures : Assume worst-case scenarios (e.g., GHS Category 2 acute toxicity) and implement stringent exposure controls .

Q. How can synthesis routes for derivatives of this compound be optimized?

  • Functional Group Compatibility : Modify the hydroxyl or methyl groups via reactions like alkylation or acylation, ensuring pH control to prevent hydrochloride salt decomposition.
  • Catalysis : Explore Pd-mediated cross-coupling for aryl substitutions, as demonstrated in analogous piperidine syntheses .
  • Scale-Up Considerations : Use flow chemistry to enhance reproducibility and safety for exothermic reactions.

Q. What experimental controls are critical when studying the compound’s reactivity under thermal stress?

  • Differential Scanning Calorimetry (DSC) : Identify decomposition temperatures.
  • Thermogravimetric Analysis (TGA) : Monitor mass loss under heating.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts. These controls mitigate risks of uncontrolled exothermic reactions, particularly given the compound’s potential to emit toxic gases (e.g., NOx, HCl) .

Data Gaps and Contradictions

  • Ecotoxicity : No empirical data exist for biodegradation or bioaccumulation. Researchers should apply OECD 301/310 guidelines for preliminary assessments .
  • Reactivity : Conflicting reports on stability in protic solvents require context-specific validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.